Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- is a heterocyclic compound that features a fused ring system combining thiophene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine, 2-(2-thienyl)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine, 2-(2-thienyl)- are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine, 2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, leading to the suppression of angiogenesis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the receptor, thereby blocking its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern, exhibiting distinct chemical properties.
Uniqueness
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
56844-04-3 |
---|---|
Molecular Formula |
C10H6N2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-thiophen-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H6N2S2/c1-2-8(13-4-1)9-11-6-7-3-5-14-10(7)12-9/h1-6H |
InChI Key |
BWNFHGFUWLTSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C3C=CSC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.